

# Target Product Profile (TPP) Template for a Medical Device

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## *Compound of Interest*

Compound Name: **CPPA-TPP**

Cat. No.: **B15601417**

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This template outlines the essential elements of a TPP for a medical device. It is designed to be a living document, updated throughout the product development lifecycle.

## 1. Product Description and Intended Use

A high-level overview of the device, its intended use, and the medical condition it addresses.

Feature	Description
Device Name	[Name of the Medical Device]
Device Type	[e.g., Implantable, Diagnostic, Surgical Instrument]
Brief Description	A concise summary of the device and its function.
Intended Use / Indications for Use	The specific clinical application of the device. <a href="#">[6]</a> <a href="#">[7]</a>
Target Population	The patient demographic for which the device is intended. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
User Profile	The intended users of the device (e.g., physicians, nurses, patients).
Use Environment	The setting where the device will be used (e.g., hospital, home, ambulance).

## 2. Performance Characteristics

Defines the key performance specifications of the device. This section should include both minimally acceptable and ideal performance criteria.[\[6\]](#)[\[7\]](#)

Performance Attribute	Minimally Acceptable Profile	Ideal Profile
Primary Efficacy Endpoint(s)	[e.g., >60% reduction in symptoms]	[e.g., >80% reduction in symptoms]
Secondary Efficacy Endpoint(s)	[e.g., Improvement in Quality of Life score by 10 points]	[e.g., Improvement in Quality of Life score by 20 points]
Sensitivity (for diagnostics)	[e.g., $\geq 95\%$ (95% CI)]	[e.g., $\geq 99\%$ (95% CI)]
Specificity (for diagnostics)	[e.g., $\geq 98\%$ (95% CI)]	[e.g., $\geq 99.5\%$ (95% CI)]
Accuracy/Precision	[e.g., $\pm 10\%$ of measured value]	[e.g., $\pm 5\%$ of measured value]
Device Lifespan/Durability	[e.g., 5 years]	[e.g., 10 years]
Shelf Life	[e.g., 24 months]	[e.g., 36 months]

### 3. Safety Profile

Outlines the potential risks and adverse events associated with the device.

Safety Aspect	Minimally Acceptable Profile	Ideal Profile
Serious Adverse Event Rate	[e.g., <1% at 1 year]	[e.g., <0.5% at 1 year]
Common Adverse Events	[List of expected common adverse events and their acceptable rates]	[List of expected common adverse events and their ideal rates]
Biocompatibility	[e.g., Compliant with ISO 10993]	[e.g., Compliant with ISO 10993 with no observable adverse reactions]
Sterility	[e.g., Sterility Assurance Level (SAL) of $10^{-6}$ ]	[e.g., Sterility Assurance Level (SAL) of $10^{-6}$ ]
Material Safety	[e.g., No leachable materials above safety concern thresholds]	[e.g., No detectable leachable materials]

#### 4. Design and Technical Characteristics

Describes the physical and technical attributes of the device.

Feature	Description
Dimensions and Weight	[Specify dimensions and weight]
Materials	[List all materials used in the device]
Power Source	[e.g., Battery-powered, mains-powered]
Connectivity	[e.g., Bluetooth, Wi-Fi]
Software/Firmware	[Specify software version and key features]
User Interface	[Description of the user interface]

#### 5. Usability and Human Factors

Focuses on the ease of use and interaction between the user and the device.

Usability Attribute	Minimally Acceptable Profile	Ideal Profile
Training Time	[e.g., < 30 minutes for a new user]	[e.g., < 15 minutes for a new user]
Use-Related Errors	[e.g., < 5% critical task errors in usability testing]	[e.g., < 1% critical task errors in usability testing]
User Satisfaction	[e.g., System Usability Scale (SUS) score > 70]	[e.g., System Usability Scale (SUS) score > 85]

#### 6. Regulatory and Quality

Details the regulatory pathway and quality standards.

Aspect	Description
Regulatory Pathway	[e.g., 510(k), De Novo, PMA]
Target Markets	[e.g., US, EU, Japan]
Applicable Standards	[e.g., ISO 13485, ISO 14971, IEC 60601]
Quality Management System	[e.g., Compliant with 21 CFR Part 820]

## Experimental Protocol: Usability Validation Study

This protocol outlines a usability validation study for a new medical device.

### 1. Objective

To validate that the intended users can use the [Name of the Medical Device] safely and effectively in a simulated use environment.

### 2. Study Design

This will be a single-center, simulated-use study with a cohort of representative intended users.

### 3. Participants

- A minimum of 15 participants per distinct user group.
- Participants will be recruited based on predefined demographic and professional experience criteria.

### 4. Methodology

- Pre-study Activities:
  - Participants will be provided with the Instructions for Use (IFU) and any training materials.
  - Participants will complete a pre-study questionnaire to gather demographic and experience data.

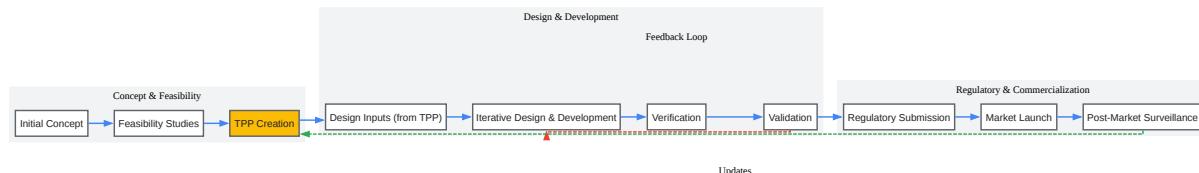
- Study Session:
  - Each participant will perform a series of predefined critical, non-critical, and knowledge tasks in a simulated use environment.
  - Data on task completion, errors, and time to complete each task will be collected.
  - A moderator will observe the sessions and record any use errors or difficulties.
- Post-study Activities:
  - Participants will complete a post-study questionnaire, including the System Usability Scale (SUS), to assess their subjective feedback on the device's usability.
  - A debriefing interview will be conducted to gather qualitative feedback.

## 5. Data Analysis

- Quantitative data (task completion rates, error rates, task times) will be summarized using descriptive statistics.
- Qualitative data from observations and interviews will be analyzed to identify root causes of use errors and areas for improvement.

## Medical Device Development Workflow

The following diagram illustrates the logical workflow of the medical device development process, guided by the Target Product Profile.



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Caption: Medical Device Development Workflow guided by the TPP.

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